Cas no 20853-97-8 ((2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol)

(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol structure
20853-97-8 structure
Nom du produit:(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol
Numéro CAS:20853-97-8
Le MF:C21H30O5
Mégawatts:362.459907054901
CID:288987

(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol Propriétés chimiques et physiques

Nom et identifiant

    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol,2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahydro-9a,13a-dimethyl-,(2aS,3aR,3bR,7S,9aR,9bS,11aR,13aS,13bR)- (9CI)
    • (2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol
    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol,2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahy
    • [2aS-(2aa,3ab,3bb,7b,9ab,9ba,11aS*,13aa,13ba)]-2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-Tetradecahydro-9a,13a-dimethyl-3aH,12H-1,3,13-trioxacyclopenta[
    • 14,15-Secopregn-5-ene-3b,14-diol, 14a,16a:15,20a:18,20-triepoxy-, (16S)- (8CI)
    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol,2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahydro-9a,13a-dimethyl-, [2aS-(2aa,3ab,3bb,7b,9ab,9ba,11aS*,13aa,13ba)]-
    • Hirundigenin
    • CID 101289716
    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol, 2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahydro-9a,13a-dimethyl-, (2aS,3aR,3bR,7S,9aR,9bS,11aR,13aS,13bR)- (9CI)
    • Piscine à noyau: 1S/C21H30O5/c1-18-7-5-13(22)9-12(18)3-4-15-14(18)6-8-20-11-25-19(2)17(20)16(10-24-19)26-21(15,20)23/h3,13-17,22-23H,4-11H2,1-2H3/t13-,14-,15+,16+,17+,18-,19+,20-,21+/m0/s1
    • La clé Inchi: CJESTWPBFVQPRY-IDSXWBSESA-N
    • Sourire: O1[C@@H]2CO[C@@]3(C)[C@@H]2[C@@]2(CO3)CC[C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@H]3[C@@]12O)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 26
  • Nombre de liaisons rotatives: 0
  • Complexité: 692
  • Surface topologique des pôles: 68.2

(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol Littérature connexe

Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd